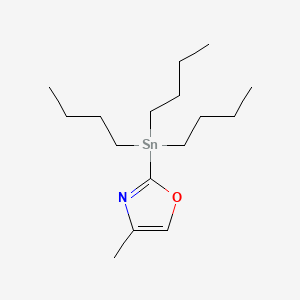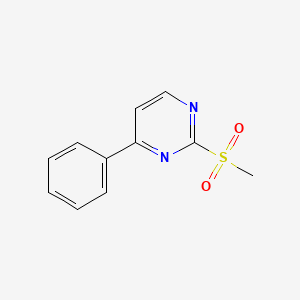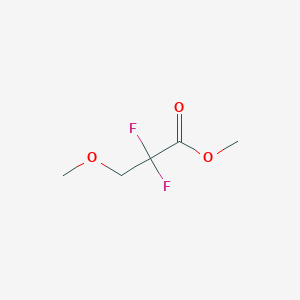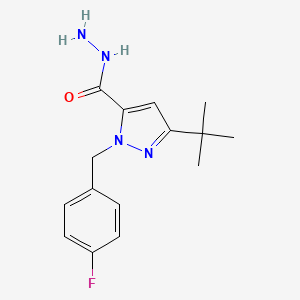
4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine
Vue d'ensemble
Description
The compound “4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The “4-tert-Butylphenyl” indicates a phenyl ring (a six-membered aromatic ring of carbon atoms) with a tert-butyl group (a carbon atom attached to three methyl groups) attached at the 4-position .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine and its derivatives have been synthesized and characterized, revealing insights into their molecular structures and potential applications. For instance, Ö. Tamer et al. (2016) synthesized a derivative, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA), and performed structural characterization using X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopies, supported by density functional theory calculations. The study highlighted the molecule's stable structure, intramolecular charge transfer properties, and considerable nonlinear optical properties, suggesting potential applications in materials science (Tamer et al., 2016).
Reactivity Studies
Research has also focused on the reactivity of pyrazole derivatives. L. Mironovich and D. Shcherbinin (2014) explored the reactivity of a related compound, 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, under various conditions, leading to the formation of different products. This study contributes to understanding the chemical behavior of pyrazole derivatives, which could be relevant for developing new chemical reactions or materials (Mironovich & Shcherbinin, 2014).
Green Chemistry Approaches
A green chemistry approach to protecting secondary amines in pyrazole derivatives was investigated to facilitate the synthesis of anticancer compounds. The study by an unnamed author in 2020 employed di-tert-butyl dicarbonate (Boc) as a protecting agent in a solvent-free environment, highlighting the importance of environmentally friendly methods in synthetic chemistry. This research may inform the development of sustainable synthetic strategies for pharmaceutical compounds (Author, 2020).
Antimicrobial Applications
K. Pandya et al. (2022) developed a synthesis protocol for pyrazole and 2°-amine hybrid conjugates, demonstrating their potential as antimicrobial agents. This research not only contributes to the field of medicinal chemistry by providing new compounds for further evaluation but also highlights the versatility of pyrazole derivatives in developing therapeutic agents (Pandya, Battula, & Patel, 2022).
Synthetic Methodologies
The development of synthetic methodologies for amines using pyrazole derivatives has been a significant area of research. J. Ellman et al. (2002) described the use of N-tert-Butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, demonstrating the utility of pyrazole derivatives in synthesizing a wide range of enantioenriched amines, which are crucial in pharmaceutical chemistry (Ellman, Owens, & Tang, 2002).
Mécanisme D'action
Target of Action
It is structurally similar to 4-tert-butylphenol , which is known to be used in the production of epoxy resins and polycarbonate resins .
Mode of Action
4-tert-butylphenol, a structurally similar compound, is known to control molecular weight by limiting chain growth in polymer science . It is monofunctional and acts as a chain stopper or endcapper .
Biochemical Pathways
A structurally similar compound, 4-tert-butylphenol, is known to be involved in the synthesis of tetracycline derivatives .
Result of Action
4-tert-butylphenol, a structurally similar compound, is known to react with mushroom tyrosinase to afford 4-t-butyl-o-benzoquinone .
Propriétés
IUPAC Name |
4-(4-tert-butylphenyl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-16-12(11)14/h4-8H,1-3H3,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELQUBRQCXVHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388131 | |
| Record name | 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015845-73-4 | |
| Record name | 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597757.png)
![2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B1597758.png)
![Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate](/img/structure/B1597759.png)







